molecular formula C9H8BrClFNO B1442866 2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide CAS No. 1341784-72-2

2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide

Cat. No.: B1442866
CAS No.: 1341784-72-2
M. Wt: 280.52 g/mol
InChI Key: IGLOBWKDSIQESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide” is an organic compound . It has a molecular formula of C9H8BrClFNO .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to an acetamide moiety . The benzyl group is substituted with bromo, chloro, and fluoro groups .

Scientific Research Applications

Photovoltaic Efficiency and Ligand Protein Interactions

Spectroscopic studies and quantum mechanical analyses of benzothiazolinone acetamide analogs, including compounds structurally related to 2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide, reveal their potential in photovoltaic applications. These compounds exhibit good light harvesting efficiency and are suitable for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their favorable electronic properties. Additionally, molecular docking studies indicate potential biological interactions, particularly with the Cyclooxygenase 1 (COX1) enzyme, suggesting a dual utility in energy production and biochemical research (Mary et al., 2020).

Radiotracer Development for TSPO Imaging

The synthesis of fluorinated analogs of TSPO 18 kDa ligands, closely related to this compound, has been explored for imaging applications. These compounds, particularly 6-Fluoro-PBR28, have been successfully labeled with fluorine-18, showing promise as radiotracers for positron emission tomography (PET) to image the TSPO 18 kDa. The potential of these compounds in imaging neuroinflammation and their compatibility with PET imaging techniques highlight their significance in medical diagnostics and neurological research (Damont et al., 2011).

Antimicrobial Evaluation

A series of compounds, including derivatives similar to this compound, have been synthesized and evaluated for antimycobacterial properties. These compounds exhibit inhibitory effects against various mycobacterial species, including Mycobacterium tuberculosis, both in log- and starved-phase cultures. Notably, certain derivatives show significant inhibition of the Mycobacterium tuberculosis isocitrate lyase enzyme, indicating their potential in treating tuberculosis and other mycobacterial infections (Sriram et al., 2010).

Anticancer Applications and Imaging Agents

Derivatives of this compound have been investigated as antiproliferative agents and imageable compounds. Specifically, their use in synthesizing radioactive derivatives for PET imaging and assessing tumor-suppressive activity in animal models demonstrates their potential in cancer research and treatment. These studies provide insights into the therapeutic and diagnostic applications of these compounds in oncology (Lagisetty et al., 2013).

Properties

IUPAC Name

2-bromo-N-[(3-chloro-4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClFNO/c10-4-9(14)13-5-6-1-2-8(12)7(11)3-6/h1-3H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLOBWKDSIQESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CBr)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.